![molecular formula C11H15ClN2O B3077539 [2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride CAS No. 1048650-01-6](/img/structure/B3077539.png)
[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride
概要
説明
[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride: is a chemical compound with the molecular formula C11H14N2O·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound features a pyrrolidine ring attached to a phenyl group through a carbonyl linkage, with an amine group further attached to the phenyl ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride typically involves the reaction of 2-aminobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming [2-(1-Pyrrolidinylhydroxy)phenyl]amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: [2-(1-Pyrrolidinylhydroxy)phenyl]amine.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the synthesis of biologically active compounds for research purposes.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Studied for its interactions with various biological targets, including enzymes and receptors.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with specific industrial applications.
作用機序
The mechanism of action of [2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pyrrolidine ring and the carbonyl group play crucial roles in binding to the active sites of enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
[2-(1-Pyrrolidinylcarbonyl)phenyl]amine: The free base form without the hydrochloride salt.
[2-(1-Pyrrolidinylcarbonyl)phenyl]methanol: A derivative with a hydroxyl group instead of an amine group.
[2-(1-Pyrrolidinylcarbonyl)phenyl]acetic acid: A derivative with a carboxylic acid group.
Uniqueness:
- The hydrochloride salt form of [2-(1-Pyrrolidinylcarbonyl)phenyl]amine enhances its solubility in water, making it more suitable for aqueous reactions and biological studies.
- The presence of the pyrrolidine ring provides unique steric and electronic properties, influencing its reactivity and interactions with molecular targets.
- The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile building block in synthetic chemistry.
特性
IUPAC Name |
(2-aminophenyl)-pyrrolidin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13;/h1-2,5-6H,3-4,7-8,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEZPAKXGXMIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride](/img/structure/B3077456.png)
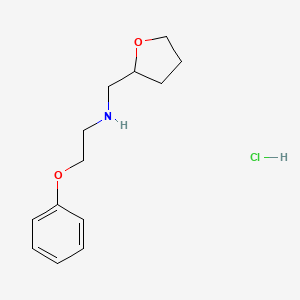
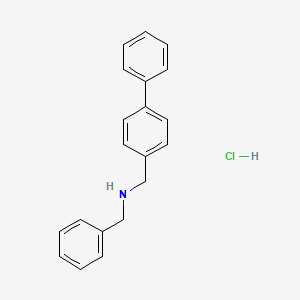
amine hydrochloride](/img/structure/B3077478.png)
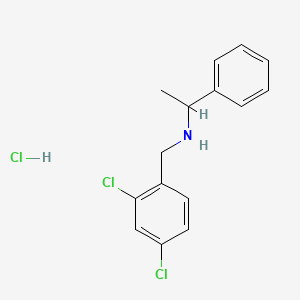
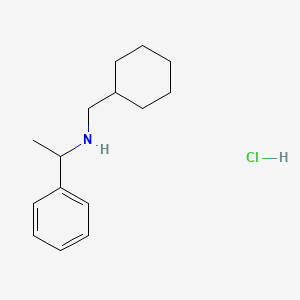
amine hydrochloride](/img/structure/B3077494.png)
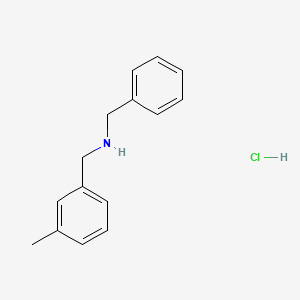
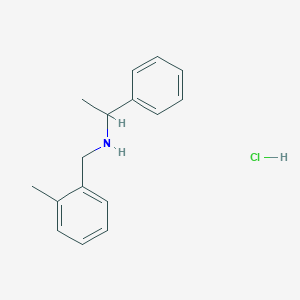
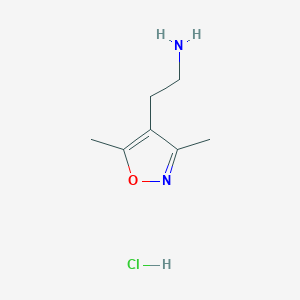
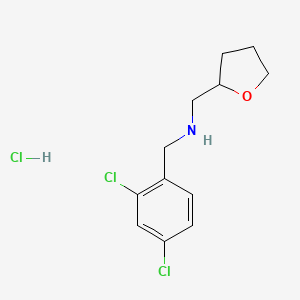
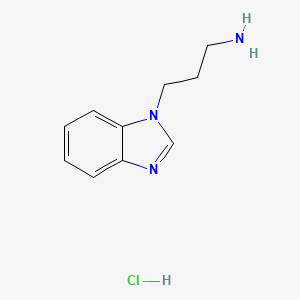
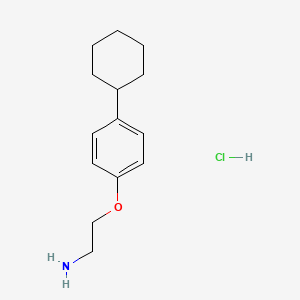
![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077564.png)
